molecular formula C41H49N4O10P B599634 5-Hydroxy-DU cep CAS No. 197229-19-9

5-Hydroxy-DU cep

Cat. No.: B599634
CAS No.: 197229-19-9
M. Wt: 788.835
InChI Key: MFRYHMJDXCDAMM-HFPGECODSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-DU CEP is a chemical compound with the molecular formula C41H49N4O10P and a molecular weight of 788.82 . It is used in laboratory chemicals and the manufacture of substances .


Molecular Structure Analysis

This compound contains a total of 109 bonds, including 60 non-H bonds, 23 multiple bonds, 19 rotatable bonds, 4 double bonds, 1 triple bond, 18 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 1 ester (aliphatic), 1 urea (-thio) derivative, 1 nitrile (aliphatic), 1 imide (-thio), 2 ethers (aliphatic), and 2 ethers .


Physical And Chemical Properties Analysis

This compound is stable under recommended storage conditions, which include keeping the container tightly closed and in a dry, well-ventilated area at -20 °C . It should be protected from heat and stored away from oxidizing agents .

Scientific Research Applications

  • Protein-DNA Complex Footprinting :

    • 5-Amino-2'-deoxyuridine (an analogue of deoxythymidine triphosphate) has been synthesized for high-resolution footprinting of protein-DNA complexes. It undergoes selective chemical reaction with permanganate, validating its use as an interference probe in studies like the Ada protein/ada promoter complex (Storek, Suciu, & Verdine, 2002).
  • Capillary Electrophoresis with Electrochemical Detection :

    • A novel micro-injector has been developed for capillary electrophoresis, successfully used for determining indole derivatives, including serotonin (5-HT) and 5-hydroxy-tryptophane (5-HTrp), in rat pineal glands (Chen, Cheng, & Ye, 2001).
  • Radiation and Computational Chemistry :

    • 5-Selenocyanato and 5-trifluoromethanesulfonyl derivatives of 2′-deoxyuridine have been studied for their dissociative electron attachment properties and potential clinical use, suggesting their importance in radiation and computational chemistry (Makurat et al., 2018).
  • Antimicrobial Properties in Biomedical Applications :

    • Research on cerium-doped hydroxyapatite (Ce-HAp) layers has shown significant antimicrobial properties, relevant in biomedical applications. These layers, including 5Ce-HAp, effectively inhibit the development of microbial strains, demonstrating their potential in medical coatings (Predoi et al., 2020).
  • Investigating Aging-Related Detrusor Underactivity :

    • Studies on aging rats have shown that underactive bladder is associated with a reduced number of serotonin (5-HT)-expressing cells, and serotonin application improves detrusor function. This highlights the role of 5-HT in urinary tract health and aging (Coelho et al., 2019).
  • Oxidation of 5-Hydroxypyrimidine Nucleosides :

    • The oxidation of 5-hydroxypyrimidine nucleosides like 5-hydroxy-2'-deoxyuridine results in complex mixtures indicating the biological consequences of such oxidation in DNA (Rivière, Klarskov, & Wagner, 2005).
  • Independent Generation of Radical Species :

    • The independent generation of the 5-hydroxy-5,6-dihydrothymidin-6-yl radical and its reactivity in dinucleoside monophosphates sheds light on DNA damage and repair mechanisms (Zhang & Wang, 2004).

Safety and Hazards

5-Hydroxy-DU CEP is not classified as a hazardous substance or mixture . In case of inhalation, one should move to fresh air and get medical attention if symptoms occur . If it comes into contact with skin, the skin should be washed with soap and water . If it gets into the eyes, the eyes should be flushed with water for at least 15 minutes, and medical attention should be sought if symptoms occur . If ingested, one should never give anything by mouth to an unconscious person, rinse the mouth with water, and consult a physician .

Properties

IUPAC Name

[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H49N4O10P/c1-27(2)45(28(3)4)56(52-23-11-22-42)55-35-24-38(44-25-36(53-29(5)46)39(47)43-40(44)48)54-37(35)26-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,25,27-28,35,37-38H,11,23-24,26H2,1-7H3,(H,43,47,48)/t35-,37+,38+,56?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRYHMJDXCDAMM-HFPGECODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H49N4O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

788.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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